N-(4-bromo-3-methylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to a class of 1,2,4-triazole derivatives characterized by a sulfanyl acetamide linkage. Its structure includes:
- 4-bromo-3-methylphenyl group: Provides steric bulk and electron-withdrawing properties.
- 1H-pyrrol-1-yl moiety: A five-membered aromatic heterocycle that may participate in hydrogen bonding or hydrophobic interactions.
However, structurally related compounds exhibit antiviral, antibacterial, and anti-inflammatory properties .
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN5O2S/c1-15-12-17(8-9-19(15)23)24-20(29)14-31-22-26-25-21(28(22)27-10-3-4-11-27)16-6-5-7-18(13-16)30-2/h3-13H,14H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGANQHXBNXYQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC(=CC=C4)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-3-methylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The compound is characterized by the presence of a triazole ring, a pyrrole moiety, and a sulfanyl group. The synthesis typically involves multi-step organic reactions that incorporate these functional groups. The specific synthetic route may vary but generally includes the formation of the triazole through cyclization reactions involving appropriate precursors.
Anticancer Activity
Recent studies have demonstrated that compounds containing triazole rings exhibit significant anticancer properties. For instance:
- Cell Line Studies : The compound was evaluated against various human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). In vitro assays revealed an IC50 value of approximately 26 µM for A549 cells, indicating moderate cytotoxicity .
- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation. The presence of the pyrrole and triazole moieties may enhance interactions with cellular targets involved in cancer progression.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties:
- Microbial Inhibition : It exhibited moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be effective at concentrations comparable to established antimicrobial agents .
Case Studies
- In Vivo Studies : In a recent study involving animal models, administration of the compound resulted in reduced tumor growth rates compared to control groups. This suggests potential for further development as an anticancer agent.
- Combination Therapy : Preliminary findings indicate that when combined with other chemotherapeutic agents, this compound may enhance overall efficacy while reducing side effects associated with high-dose treatments.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of compounds similar to N-(4-bromo-3-methylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxic Studies : Compounds containing thiadiazole and triazole rings have demonstrated inhibitory effects on human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values ranging from 0.28 to 4.27 µg/mL .
- Mechanism of Action : The anticancer activity is often linked to the ability of these compounds to interact with tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Studies on similar triazole derivatives have shown effectiveness against bacterial strains and fungi.
- In Vitro Studies : Research has indicated that triazole-containing compounds can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents .
Antidiabetic Potential
Emerging studies suggest that compounds featuring similar structures may possess antidiabetic properties by modulating glucose metabolism and enhancing insulin sensitivity.
- Preliminary Findings : Some derivatives have been shown to lower blood glucose levels in diabetic animal models, indicating their potential as therapeutic agents in diabetes management .
Data Tables
| Application Area | Activity | Cell Line/Pathogen | IC50 Values/Effectiveness |
|---|---|---|---|
| Anticancer | Cytotoxic | A549 (Lung Cancer) | 0.28 - 4.27 µg/mL |
| Cytotoxic | MCF-7 (Breast Cancer) | Varies by derivative | |
| Antimicrobial | Inhibition | Various Bacteria | Specific IC50 values needed |
| Antidiabetic | Glucose modulation | Diabetic Models | Varies by study |
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Thiadiazole Derivatives : A study by Alam et al. (2011) reported that certain thiadiazole derivatives exhibited significant anticancer activity against multiple human cancer cell lines .
- Triazole-Based Compounds : Research on triazole derivatives indicated their role in inhibiting tubulin polymerization, which is crucial for cancer cell proliferation .
- Antimicrobial Efficacy : A comparative study demonstrated that triazole-containing compounds were effective against resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics .
Comparison with Similar Compounds
Structural Analogues
Key analogues and their structural differences are summarized below:
Pharmacological and Physicochemical Properties
Key Structural and Functional Differences
Substituent Effects on Bioactivity: Bromo groups (e.g., 4-bromo in target compound vs. 2-bromo in ) influence binding affinity to hydrophobic pockets. Methoxy groups (target compound) improve solubility compared to halogenated analogues like but may reduce membrane permeability.
Synthetic Accessibility: The target compound’s pyrrol-1-yl group may require Paal-Knorr condensation (similar to ), whereas pyridinyl derivatives () rely on Suzuki-Miyaura cross-coupling.
Crystallographic Data :
- Analogues like N-(4-bromophenyl) derivatives show bond lengths (C–Br: ~1.89 Å) and planarity consistent with acetamide pharmacophores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
